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For Researchers, Scientists, and Drug Development Professionals

Introduction to RH 795
RH 795 is a fast-responding, potentiometric styryl dye used for the functional imaging of

neuronal activity.[1] As a voltage-sensitive dye (VSD), its fluorescence intensity changes rapidly

in response to variations in the electrical potential across the plasma membrane. This

characteristic allows for the optical recording of neuronal firing, including action potentials and

subthreshold events, from multiple neurons simultaneously.[2]

RH 795 is particularly noted for its favorable physiological profile compared to some other

VSDs; for instance, it does not cause the arterial constriction observed with RH 414 in cortex

staining.[3] Furthermore, studies have shown that RH 795 exhibits weak and slowly developing

phototoxic effects, making it a better candidate for long-term imaging experiments compared to

dyes like Di-4-ANEPPS.[2][4] It is soluble in water, simplifying the preparation of staining

solutions.[3][4]

Key Properties and Data
Quantitative data for RH 795 is summarized below for easy reference and comparison.

Table 1: Spectral and Physicochemical Properties of RH
795
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Property Value Reference

Molecular Weight 585.42 g/mol [3]

Excitation (in MeOH) 530 nm [3]

Emission (in MeOH) 712 nm [3]

Spectral Shift

In cell membranes, spectra are

typically blue-shifted (up to 20

nm for excitation and 80 nm for

emission).

[3]

Form Orange-red solid [3]

Solubility Soluble in H₂O [3]

Table 2: Comparison with a Related Voltage-Sensitive
Dye

Feature RH 795 Di-4-ANEPPS Reference

Primary Use
Functional imaging of

neurons

Functional imaging of

neurons
[2][4]

Signal Quality
Sufficient signal-to-

noise ratio

Higher signal quality,

better for small signals
[2][4]

Phototoxicity
Weak, slowly

developing

Higher potential for

phototoxicity
[2][4]

Suitability
Better for long-term

experiments

Better for short-term,

high-resolution

experiments

[2][4]

Staining
Weaker staining

intensity

Faster and brighter

staining at higher

concentrations

[4]
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Mechanism of Action
The diagram below illustrates how RH 795 functions. The amphipathic dye molecules insert

into the outer leaflet of the neuronal plasma membrane. A change in membrane potential (e.g.,

during an action potential) alters the electronic environment of the dye's chromophore, leading

to a rapid change in its fluorescence emission.

Neuronal Membrane

RH 795 Fluorescence Change

Depolarization
(Na+ influx)

Resting Potential

Repolarization

Fluorescence
DECREASE*

Causes

Hyperpolarization
(K+ efflux / Cl- influx)

Fluorescence
INCREASE*

Causes

*Direction of fluorescence change can depend on excitation wavelength and optical setup.
It must be empirically determined.

Click to download full resolution via product page

Caption: Mechanism of RH 795 voltage-dependent fluorescence change.

Experimental Workflow
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This workflow outlines the key stages for applying RH 795 to cultured neurons, from initial

preparation to final data analysis.

Preparation

Experiment

Data Analysis

Prepare Neuronal Culture
(e.g., on coverslips)

Prepare 10 mM RH 795
Stock Solution in H₂O

Prepare Staining Buffer
(e.g., HBSS or ACSF)

Dilute Stock to Working Conc.
(e.g., 5-20 µM in buffer)

Incubate Neurons with Dye
(e.g., 20-30 min at 37°C)

Wash 2-3x with Dye-Free Buffer

Acquire Images
(High-speed fluorescence microscopy)

Define Regions of Interest (ROIs)
(e.g., neuronal somata)

Extract Fluorescence Intensity
vs. Time Traces

Correct for Photobleaching

Calculate ΔF/F₀

Detect Spikes & Analyze Firing Properties
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Click to download full resolution via product page

Caption: Experimental workflow for RH 795 application in cultured neurons.

Neuronal Signaling Pathway Measurement
RH 795 is used to measure the output of signaling events that cause membrane potential

changes. This diagram shows a generic excitatory signaling cascade and indicates where RH
795 provides the optical readout.
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Caption: RH 795 measures the electrical output of neuronal signaling pathways.
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Experimental Protocols
This section provides detailed protocols for preparing and using RH 795 for imaging cultured

neurons.

Materials and Reagents
RH 795 dye (e.g., Biotium, Cat #61019)

Cultured neurons on glass coverslips or imaging dishes

Ultrapure water (H₂O)

Dimethyl sulfoxide (DMSO, optional, for alternative stock preparation)

Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial

cerebrospinal fluid (ACSF))

High-speed fluorescence microscope with appropriate filter sets (e.g., Excitation: ~530 nm,

Emission: >610 nm)

Environmental chamber for temperature control (37°C) during incubation and imaging

Image analysis software (e.g., ImageJ/FIJI, MATLAB)

Stock Solution Preparation
RH 795 is hydrophilic, making aqueous stock solutions straightforward.

Calculate Amount: To prepare a 10 mM stock solution from 5 mg of RH 795 (MW: 585.42),

dissolve the dye in 854 µL of ultrapure water.[4]

Dissolve: Add the calculated volume of ultrapure water to the vial of RH 795 powder.

Vortex: Mix thoroughly by vortexing until the dye is completely dissolved.

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

Store aliquots protected from light at 4°C for short-term use or -20°C for long-term storage.

[3]
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Staining Protocol for Cultured Neurons
This protocol is a starting point and may require optimization for specific neuron types and

culture conditions.

Prepare Staining Solution: Warm the physiological saline buffer (e.g., HBSS) to 37°C. Dilute

the 10 mM RH 795 stock solution into the pre-warmed buffer to a final working concentration.

A starting range of 5-20 µM is recommended.

Optimization Note: Lower concentrations may be sufficient and can help minimize potential

phototoxicity during long experiments.[4]

Prepare Cultures: Transfer the coverslip with cultured neurons to a new dish. Gently wash

the culture once with the pre-warmed physiological buffer to remove any residual culture

medium.

Dye Loading: Aspirate the wash buffer and add the RH 795 staining solution to the neurons,

ensuring the cells are fully submerged.

Incubation: Incubate the neurons at 37°C for 20-30 minutes, protected from light. The

optimal incubation time can vary between cell types and should be determined empirically.

Washing: After incubation, gently aspirate the staining solution. Wash the neurons 2-3 times

with pre-warmed, dye-free physiological buffer to remove extracellular dye and reduce

background fluorescence.

Imaging: Mount the coverslip onto the microscope's imaging chamber, filled with dye-free

buffer. Maintain the temperature at 37°C. Proceed immediately to image acquisition.

Image Acquisition
Microscope Setup: Use a fluorescence microscope equipped for high-speed imaging (e.g.,

>100 frames per second for resolving action potentials).[5]

Filter Selection: Use a filter set appropriate for RH 795. A standard TRITC/Cy3 filter set can

often be used, but for optimal signal, use filters matching the dye's membrane-bound spectra

(Excitation ~530 nm, Emission >610 nm).
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Illumination: Use the lowest possible excitation light intensity that provides an adequate

signal-to-noise ratio (SNR) to minimize photobleaching and phototoxicity.[4]

Acquisition Speed: For resolving fast events like action potentials, an acquisition rate of 200

Hz to 2 kHz is recommended.[5][6] For slower, sub-threshold potential changes, a lower

frame rate may be sufficient.

Data Recording: Record a time-series of images before, during, and after neuronal

stimulation (if applicable) or during spontaneous activity.

Data Analysis
Region of Interest (ROI) Selection: Use image analysis software to draw ROIs around the

cell bodies of individual neurons.

Fluorescence Extraction: For each ROI, calculate the mean fluorescence intensity for every

frame in the time-series to generate a raw fluorescence trace (F vs. time).

Photobleaching Correction: Correct for the gradual decrease in fluorescence due to

photobleaching. This can often be achieved by fitting an exponential decay function to the

baseline of the trace and subtracting it.

Calculate ΔF/F₀: Normalize the fluorescence trace to quantify changes. Calculate the relative

change in fluorescence (ΔF/F₀) using the formula: ΔF/F₀ = (F - F₀) / F₀ where F is the

fluorescence at a given time point and F₀ is the baseline fluorescence.

Spike Detection and Analysis: Use peak detection algorithms to identify transient

fluorescence changes corresponding to action potentials.[6] Analyze parameters such as

firing rate, spike amplitude, and synchrony between neurons.[5]
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Issue Possible Cause Suggested Solution

Low Signal / Poor Staining
Insufficient dye concentration

or incubation time.

Increase the working

concentration (e.g., up to 50

µM) or extend the incubation

time (e.g., up to 45 minutes).

Ensure stock solution was

prepared and stored correctly.

High Background

Fluorescence

Incomplete washing of

extracellular dye.

Increase the number and

duration of washing steps after

incubation. Ensure washes are

performed with warm buffer.

Rapid Photobleaching
Excitation light intensity is too

high.

Reduce the illumination

intensity. Use a more sensitive

camera or increase camera

gain. Minimize the total

exposure time.

Signs of Phototoxicity (e.g.,

cell swelling, blebbing)
Excessive light exposure.

Reduce illumination intensity

and/or total imaging duration.

For long-term experiments,

use intermittent imaging

protocols rather than

continuous recording.[4]

Noisy Signal (low SNR)

Low dye loading; low light

intensity; camera settings not

optimal.

Optimize staining

concentration. Slightly

increase light intensity while

monitoring for phototoxicity.

Use frame averaging for

slower signals or spatial

binning on the camera.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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